N,N-Dimethylhydroxylamine hydrochloride
Overview
Description
N,N-Dimethylhydroxylamine hydrochloride: is a chemical compound with the molecular formula C2H8ClNO and a molecular weight of 97.54 g/mol . It is characterized by its hydroxylamine and methyl functional groups, and it appears as a white crystalline solid . This compound is widely used in various chemical reactions and processes due to its unique properties.
Mechanism of Action
Target of Action
N,N-Dimethylhydroxylamine hydrochloride is a versatile reagent used in a variety of chemical reactions. Its primary targets are organic compounds, particularly those involved in the synthesis of pharmaceuticals and pesticides .
Mode of Action
This compound acts as a nucleophile, donating its lone pair of electrons to electrophilic centers in other molecules. This results in the formation of new bonds and the modification of the target molecule .
Biochemical Pathways
The compound is used in the synthesis of Weinreb amides, which are intermediates in the Weinreb ketone synthesis . It’s also used in the preparation of 2-acyloxazoles from 2-oxazolemagnesium chloride .
Pharmacokinetics
Its solubility in dmso and methanol suggests that it may have good bioavailability if administered in an appropriate solvent .
Result of Action
The result of this compound’s action is the formation of new organic compounds. For example, it can be used to form Weinreb amides, which are useful intermediates in the synthesis of ketones .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature, pH, and the presence of other reagents. For instance, it should be stored below +30°C to maintain its stability . Additionally, it’s sensitive to moisture, suggesting that it should be handled under dry conditions .
Biochemical Analysis
Biochemical Properties
The role of N,N-Dimethylhydroxylamine hydrochloride in biochemical reactions is primarily as a reagent in the preparation of 2-acyloxazoles from 2-oxazolemagnesium chloride and N-methoxy-N-methyl-3-oxo-butyramide from diketene
Molecular Mechanism
The molecular mechanism of this compound involves its use as a reagent in the synthesis of certain compounds. It exerts its effects at the molecular level through its involvement in these synthesis reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
Laboratory Synthesis: N,N-Dimethylhydroxylamine hydrochloride can be synthesized by reacting ethyl chloroformate with hydroxylamine, followed by treatment with a methylating agent such as dimethyl sulfate.
Industrial Production: Industrial production typically involves obtaining a crude product of N,O-dimethylhydroxylamine hydrochloride with a purity of ≤95%.
Chemical Reactions Analysis
Types of Reactions
Reduction: It can be reduced under specific conditions, although detailed reduction pathways are less commonly reported.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxyhemoglobin.
Substitution: 2-oxazolemagnesium chloride, diketene, and other carboxylic acids.
Major Products
Scientific Research Applications
Chemistry
Organic Synthesis: N,N-Dimethylhydroxylamine hydrochloride is used as a reagent in the preparation of 2-acyloxazoles and N-methoxy-N-methyl-3-oxo-butyramide.
Polymer Chemistry: It acts as a polymer-chain terminator in various polymerization processes.
Biology and Medicine
Biochemical Reagent: It is used in biochemical research as a reagent for various reactions.
Industry
Agricultural Chemicals: It is used in the synthesis of pesticides and other agricultural chemicals.
Comparison with Similar Compounds
Similar Compounds
N-Methylhydroxylamine hydrochloride: Similar in structure but with one less methyl group.
N,N-Diethylhydroxylamine: Similar but with ethyl groups instead of methyl groups.
N-Phenylhydroxylamine: Contains a phenyl group instead of methyl groups.
Uniqueness: : N,N-Dimethylhydroxylamine hydrochloride is unique due to its dual methyl groups, which enhance its reactivity and stability in various chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and polymers .
Properties
IUPAC Name |
N,N-dimethylhydroxylamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO.ClH/c1-3(2)4;/h4H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWVAHCWJLGKLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5725-96-2 (Parent) | |
Record name | N-Hydroxy-N,N-dimethylamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016645060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30168107 | |
Record name | N-Hydroxy-N,N-dimethylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30168107 | |
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Molecular Weight |
97.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow hygroscopic crystals; [Sigma-Aldrich MSDS] | |
Record name | N-Hydroxy-N,N-dimethylamine hydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20854 | |
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Vapor Pressure |
21.2 [mmHg] | |
Record name | N-Hydroxy-N,N-dimethylamine hydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20854 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
16645-06-0 | |
Record name | Methanamine, N-hydroxy-N-methyl-, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16645-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Hydroxy-N,N-dimethylamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016645060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16645-06-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45353 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | N-Hydroxy-N,N-dimethylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30168107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-hydroxy-N,N-dimethylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.977 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N,N-Dimethylhydroxylamine hydrochloride in organic synthesis?
A1: this compound acts as a precursor to versatile aminating reagents. For instance, it reacts with methanesulfonyl chloride to yield N,N-dimethyl-O-(methylsulfonyl)hydroxylamine. This compound serves as an efficient electrophilic aminating agent, enabling the transfer of the dimethylamino (Me2N) group to various nucleophiles. []
Q2: How is this compound utilized in studying oxidation reactions?
A3: this compound serves as a model substrate to investigate the oxidative capabilities of transition metal complexes. Researchers have explored its oxidation by hexachloroiridate(IV) to understand the kinetics, mechanisms, and influencing factors of electron transfer processes involving transition metals and amine-based compounds. []
Q3: Is there a specific reaction involving this compound that produces methylenecyclohexane?
A4: Yes, this compound plays a crucial role in the decomposition of N,N-dimethylcyclohexylmethylamine. When heated, N,N-dimethylcyclohexylmethylamine undergoes thermal decomposition in the presence of this compound, yielding methylenecyclohexane as one of the products. This reaction highlights the compound's involvement in facilitating specific chemical transformations. []
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